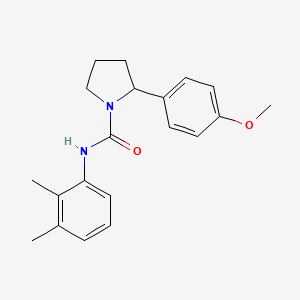![molecular formula C19H31NO5 B5966374 {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate](/img/structure/B5966374.png)
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate, also known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-OX is a derivative of the phenethylamine family and has been synthesized through various methods.
作用機序
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate acts as a selective inhibitor of monoamine neurotransmitter uptake, specifically dopamine, norepinephrine, and serotonin. It is thought to work by binding to the transporters responsible for the uptake of these neurotransmitters, thereby preventing their reuptake into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and Physiological Effects:
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant-like effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease.
実験室実験の利点と制限
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has several advantages for use in lab experiments, including its selective inhibition of monoamine neurotransmitter uptake and its potential use as a tool in neuroscience research. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
Future research on {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could focus on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research could be conducted to fully understand its mechanisms of action and potential biochemical and physiological effects. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate could also be further studied as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters and their function in the brain.
合成法
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate can be synthesized through various methods, including the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine hydrochloride followed by the addition of oxalic acid and the reaction of 4-(1,1-dimethylpropyl)phenol with diethylamine followed by the addition of oxalic acid dihydrate.
科学的研究の応用
{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been used in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and depression. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has also been studied for its potential use as a tool in neuroscience research, specifically in the study of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. {2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}diethylamine oxalate has been shown to selectively inhibit the uptake of these neurotransmitters, making it a valuable tool for studying their function in the brain.
特性
IUPAC Name |
N,N-diethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.C2H2O4/c1-6-17(4,5)15-9-11-16(12-10-15)19-14-13-18(7-2)8-3;3-1(4)2(5)6/h9-12H,6-8,13-14H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZBRMMQNYFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)
![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5966302.png)
![5-tert-butyl-1-[(2,4-dichlorophenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5966306.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![ethyl 1-[(2-pyrimidinylthio)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5966329.png)
![4-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5966349.png)

![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)
![1-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-4-ethylpiperazine](/img/structure/B5966361.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B5966364.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5966369.png)
